Diphosphoric acid, triethyl ester
Description
Historical Evolution of Research Interest in Organophosphorus Chemistry and its Esters
The journey into organophosphorus chemistry began in the 19th century, with early explorations into the synthesis and properties of organic compounds containing phosphorus. wikipedia.org A pivotal moment in this history was the synthesis of triethyl phosphate (B84403) in 1848 by Franz Voegeli. mdpi.com This was followed by the first laboratory synthesis of an organophosphorus compound that acted as a cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), by Moschnin and de Clermont in 1854. mdpi.com
The 20th century witnessed a dramatic acceleration in organophosphorus research, largely driven by the discovery of the potent biological activity of these compounds. In the 1930s and 1940s, the work of scientists like Gerhard Schrader at IG Farben led to the development of highly toxic phosphoric acid derivatives, initially investigated for their insecticidal properties. mdpi.comnih.gov This research concurrently unveiled their potential as chemical warfare agents, leading to the development of nerve agents like Tabun, Sarin, and Soman. nih.gov This dual-use nature spurred extensive research, particularly during and after World War II, to understand the synthesis, mechanism of action, and potential applications of this class of compounds. mdpi.comnih.gov The rapid progress in the latter half of the 20th century expanded the known chemical structures and applications of organophosphorus compounds, solidifying their importance in both industrial and defense-related chemistry. nih.gov
Contemporary Research Landscape for Ethyl Pyrophosphate Esters and Their Structural Analogues in Advanced Chemical Synthesis and Materials Science
In the modern era, the focus of research on ethyl pyrophosphate esters and their analogues has shifted significantly towards their application in advanced chemical synthesis and materials science. These compounds are no longer studied merely for their biological activity but are recognized for their utility as versatile reagents and building blocks.
In the realm of advanced chemical synthesis , phosphoric acid esters are utilized as catalysts and intermediates. For instance, they are employed in reactions such as the asymmetric aldol (B89426) reaction, where their immobilization on mesoporous silica (B1680970) supports creates stable and reusable catalysts. mdpi.com The reactivity of the phosphoanhydride bond is harnessed in various synthetic transformations.
In materials science , ethyl pyrophosphate esters and related compounds are investigated for a variety of applications:
Surface Modification : Researchers have explored the immobilization of phosphoric acid esters onto surfaces like mesoporous silica to create functionalized materials. mdpi.com This process can confer new properties to the material, making it suitable for applications in catalysis or as a solid support. mdpi.com
Flame Retardants : Organophosphorus compounds are known for their flame-retardant properties. During combustion, they can decompose to form phosphoric acid species that promote the formation of a protective char layer on polymeric materials, thereby inhibiting the spread of fire. mdpi.com
Lubricant Additives : Phosphate esters are used as anti-wear additives in lubricants. They react with metal surfaces under friction and heat to form a protective phosphate film, which reduces wear and extends the life of mechanical components. researchgate.net
Biomaterials Interaction : The chemical interaction of phosphate esters with materials like hydroxyapatite (B223615), the main component of tooth enamel and bone, is a key area of research in dental and biomedical fields. nih.gov For example, specific phosphate monomers are crucial for the strong and durable bonding of dental adhesives to tooth structure. nih.gov
Foundational Principles and Methodological Frameworks in the Investigation of Diphosphoric Acid Ester Chemistry
The investigation of diphosphoric acid esters is grounded in fundamental principles of inorganic and organic chemistry. A phosphoric acid molecule can react with an alcohol to form mono-, di-, or trialkyl esters. libretexts.orglibretexts.org Diphosphoric acid (or pyrophosphoric acid) esters are formed from the condensation of two phosphoric acid ester units.
The synthesis of these esters can be achieved through several routes. For example, tetraethyl pyrophosphate (TEPP) can be synthesized by reacting triethyl phosphate with phosphorus pentoxide or by the controlled hydrolysis of diethyl phosphorochloridate. wikipedia.org A patented industrial process describes the reaction of ethyl chloride with tetrasodium (B8768297) pyrophosphate in the presence of an iodide catalyst. google.com The reaction between phosphorus pentoxide and diethyl ether can also produce a mixture of polyphosphate esters. researchgate.net
A variety of methodological frameworks are employed to study and characterize these compounds.
Analytical Separation and Quantification : Methods involving selective hydrolysis have been developed to determine the concentration of specific esters, like TEPP, within complex mixtures of other ethyl phosphates. acs.org This often involves solvent extraction followed by titration to quantify the amount of the target compound. acs.org
Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for elucidating the structure of organophosphorus compounds and for studying their reactions. mdpi.comnih.gov It allows for the direct observation of the phosphorus atoms and provides detailed information about their chemical environment.
Chromatography : Various chromatographic techniques are used to separate and identify the components of complex reaction mixtures.
Surface Analysis : In materials science applications, techniques like X-ray Photoelectron Spectroscopy (XPS) are used to study the chemical films formed by phosphate ester additives on metal surfaces. researchgate.net
The table below summarizes the key properties of Triethyl Phosphate and Tetraethyl Pyrophosphate, two compounds closely related to Diphosphoric acid, triethyl ester.
| Property | Triethyl Phosphate | Tetraethyl Pyrophosphate |
| Chemical Formula | C₆H₁₅O₄P | C₈H₂₀O₇P₂ |
| Molar Mass | 182.15 g/mol | 290.19 g/mol |
| Appearance | Colorless liquid | Colorless oil |
| Density | 1.072 g/cm³ | 1.185 g/cm³ (at 20 °C) |
| Melting Point | -56.5 °C | Near room temperature |
| Boiling Point | 215 °C | 104-110 °C (at 0.08 mmHg) |
| Solubility in Water | Miscible | Hydrolyzes rapidly |
Data sourced from PubChem and Wikipedia entries for the respective compounds. wikipedia.orgwikipedia.orgnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
20680-55-1 |
|---|---|
Molecular Formula |
C6H16O7P2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
[ethoxy(hydroxy)phosphoryl] diethyl phosphate |
InChI |
InChI=1S/C6H16O7P2/c1-4-10-14(7,8)13-15(9,11-5-2)12-6-3/h4-6H2,1-3H3,(H,7,8) |
InChI Key |
NDLNATOTGAPSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Ethyl Diphosphate Esters
Established Synthetic Routes to Tetraethyl Pyrophosphate and Related Structures
The foundational methods for synthesizing tetraethyl pyrophosphate and its analogues have been well-documented, primarily involving condensation and esterification reactions. These routes often utilize highly reactive phosphorus compounds to construct the characteristic P-O-P pyrophosphate bond.
Condensation Reactions Involving Phosphorylating Agents (e.g., Phosphorus Pentoxide, Phosphorus Oxychloride)
Historically, the synthesis of tetraethyl pyrophosphate (TEPP) has been achieved through condensation reactions employing potent phosphorylating agents. These methods, while effective, often involve harsh reagents and reaction conditions.
One of the prominent commercial routes involves the reaction of triethyl phosphate (B84403) with phosphorus pentoxide (P₄O₁₀), a powerful dehydrating and phosphorylating agent. wikipedia.org This method, known as the Woodstock method, drives the formation of the pyrophosphate linkage through the removal of an ether linkage. wikipedia.org Another established approach, the Schrader method, utilizes the reaction of triethyl phosphate with phosphorus oxychloride (POCl₃). wikipedia.org
A summary of these classical condensation reactions is presented below:
| Method | Reactants | Key Reagent | Product | Reference |
| Woodstock Method | Triethyl phosphate | Phosphorus pentoxide (P₄O₁₀) | Tetraethyl pyrophosphate (TEPP) | wikipedia.org |
| Schrader Method | Triethyl phosphate | Phosphorus oxychloride (POCl₃) | Tetraethyl pyrophosphate (TEPP) | wikipedia.org |
The reaction with phosphorus pentoxide is believed to proceed through the phosphorylation of triethyl phosphate, leading to an intermediate that subsequently reacts with another molecule of triethyl phosphate to form TEPP and metaphosphoric acid. Similarly, phosphorus oxychloride acts as a chlorinating and phosphorylating agent, facilitating the coupling of triethyl phosphate molecules. Phosphorus oxychloride is also recognized as an efficient coupling reagent for forming esters and amides under milder conditions when combined with a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
Approaches Utilizing Phosphite (B83602) and Phosphate Precursors in Esterification Reactions
Esterification reactions starting from various phosphite and phosphate precursors represent another significant class of synthetic strategies for obtaining ethyl diphosphate (B83284) esters. These methods offer alternative pathways that can sometimes provide better control over the reaction and product purity.
A well-established method for forming phosphorus-carbon bonds, the Michaelis-Arbuzov reaction, involves the reaction of a trialkyl phosphite with an alkyl halide. nih.govyoutube.com While this reaction primarily produces phosphonates, the underlying principles of nucleophilic attack by phosphorus are relevant to the broader field of organophosphorus synthesis. nih.govyoutube.com The related Michaelis-Becker and Atherton-Todd reactions provide routes to phosphonates from hydrogenphosphonates. nih.gov
A more direct route to TEPP involves the controlled hydrolysis of diethyl phosphorochloridate. In this process, two molecules of diethyl phosphorochloridate react with one molecule of water to yield TEPP and two molecules of hydrochloric acid. wikipedia.org
Reaction: 2 (EtO)₂P(O)Cl + H₂O → [(EtO)₂P(O)]₂O + 2HCl wikipedia.org
Another approach involves the dehydration of dibenzylphosphoric acid to form the corresponding tetrabenzylpyrophosphate, illustrating a general strategy for creating the pyrophosphate bond through the removal of water from two phosphoric acid ester molecules. wikipedia.org Furthermore, the synthesis of phosphate esters can be achieved through the reaction of an alcohol or phenol (B47542) with a phosphoryl chloride, often facilitated by phase-transfer catalysis. phasetransfercatalysis.com
Development of Novel and Sustainable Synthetic Strategies for Diphosphate Esters
In response to the growing need for environmentally benign chemical processes, recent research has focused on developing novel and sustainable synthetic strategies for diphosphate esters. These efforts are centered on the design of efficient catalysts and the incorporation of green chemistry principles.
Catalyst Design and Engineering for Enhanced Synthetic Efficiency and Selectivity
Catalysis plays a pivotal role in modern organic synthesis, and the production of diphosphate esters is no exception. The development of advanced catalysts aims to improve reaction rates, enhance selectivity, and reduce the environmental impact of these synthetic processes.
One patented process for the manufacture of tetraethyl pyrophosphate involves the reaction of ethyl chloride with tetrasodium (B8768297) or tetrapotassium pyrophosphate in the presence of a catalytic amount of an iodide. google.com The iodide catalyst is believed to react with ethyl chloride to form the more reactive ethyl iodide in situ, which then reacts with the pyrophosphate salt to form TEPP. google.com
The use of phase-transfer catalysts (PTC) has also been explored to facilitate the synthesis of phosphate esters. phasetransfercatalysis.com PTCs, such as tetrabutylammonium (B224687) bromide, can enable reactions between water-insoluble organic substrates and water-soluble reagents by transferring the reactive anion into the organic phase. This can lead to milder reaction conditions, reduced waste, and easier product isolation. phasetransfercatalysis.com
Recent advancements have also seen the emergence of organocatalysts for phosphate ester synthesis. For instance, diphenyl ditelluride has been reported as an effective organocatalyst for the dehydrogenative phosphorylation reaction between functionalized naphthols and H-phosphonates. researchgate.net
The table below summarizes some catalytic approaches for the synthesis of phosphate and diphosphate esters:
| Catalyst Type | Example | Application | Advantages | Reference |
| Iodide Catalyst | Iodine, alkali metal iodides | Synthesis of TEPP from ethyl chloride and tetra-alkali metal pyrophosphate | Utilizes readily available industrial raw materials | google.com |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Synthesis of phosphate esters from dialkylphosphates and alkyl halides | Milder reaction conditions, reduced waste, easier workup | phasetransfercatalysis.com |
| Organocatalyst | Diphenyl ditelluride | Dehydrogenative phosphorylation | Metal-free catalysis | researchgate.net |
Green Chemistry Principles in the Synthesis of Phosphorus Esters
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize their environmental footprint. nih.govresearchgate.netrsc.orgsciencedaily.com This involves a holistic approach that considers the entire lifecycle of a chemical process, from the choice of starting materials to the final product's fate in the environment. nih.govresearchgate.net
Key green chemistry principles relevant to the synthesis of phosphorus esters include:
Waste Prevention: Designing synthetic routes that generate minimal waste. rsc.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. rsc.org
Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment. rsc.org
Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or making them innocuous. rsc.org
Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. rsc.org
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. rsc.orgrsc.org
Catalysis: Using catalytic reagents in preference to stoichiometric reagents. rsc.org
For instance, the development of solvent-free reaction conditions or the use of more environmentally benign solvents can significantly reduce the environmental impact of a synthesis. nih.gov The use of catalytic methods, as discussed in the previous section, is also a cornerstone of green chemistry, as it reduces the amount of waste generated from stoichiometric reagents. rsc.org
Optimization of Reaction Parameters and Control over Stereochemical Outcomes in Phosphorylation
The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired diphosphate ester. Furthermore, when the phosphorus center is chiral, controlling the stereochemical outcome of the phosphorylation reaction is a significant challenge and an area of active research.
The optimization of reaction parameters such as temperature, reactant concentration, and reaction time can be systematically studied using factorial design experiments. rsc.org This statistical approach allows for the efficient identification of the optimal conditions to achieve the desired product yield and purity. For example, in the synthesis of TEPP via the reaction of triethyl phosphate with acetic anhydride, the reaction is preferably carried out at a temperature between 140-205 °C in the presence of a catalyst. google.com
The stereochemical course of phosphorylation reactions is of great interest, particularly for the synthesis of biologically active compounds. The hydrolysis of chiral phosphotriesters by the bacterial phosphotriesterase, for example, has been shown to proceed with a net inversion of stereochemistry at the phosphorus center. nih.gov The ability to control the stereochemistry during the formation of the P-O bond is critical for producing enantiomerically pure P-chiral compounds. Research in this area has demonstrated that the stereochemical outcome of oxidative coupling of H-phosphonate diesters with amines can be controlled to yield either inversion or retention of configuration at the phosphorus center. nih.gov This level of control is essential for the synthesis of specific stereoisomers of diphosphate esters for various applications.
Influence of Temperature, Pressure, and Solvent Systems on Reaction Pathways and Yield
Temperature: Reaction temperature is a critical factor. For many phosphorylation reactions, including those for precursors like triethyl phosphate, specific temperature ranges are required to ensure optimal outcomes. For example, in the synthesis of triethyl phosphate from phosphorus trichloride (B1173362) and ethanol (B145695), the initial esterification is controlled at a low temperature (0–20 °C) to manage the exothermic reaction, followed by an increase to 70–100 °C for a subsequent oxidation step. google.com In the synthesis of tetraethyl pyrophosphate (TEPP) by heating triethyl phosphate and acetic anhydride, temperatures are maintained in a high range of 140–205 °C, with the reaction time being dependent on the specific catalyst and temperature used. google.com Similarly, the synthesis of hydroxyapatite (B223615) using triethyl phosphate as a precursor shows that crystallinity increases with aging temperature, but exceeding 70 °C can lead to the formation of undesired by-products. chemicalpapers.com
Pressure: Pressure control, particularly the use of a vacuum, is often employed to remove volatile by-products that could otherwise inhibit the reaction or lead to product degradation. In a process for preparing triethyl phosphate from phosphorus oxychloride and ethanol, the reaction is carried out under reduced pressure (e.g., 600-740 mmHg) to continuously remove the hydrogen chloride (HCl) gas formed. google.com This prevents the acid-catalyzed cleavage of the newly formed ester bonds, thereby improving the yield. google.com Similarly, the final purification of TEPP is often achieved by distillation under reduced pressure (e.g., 2-3 mm Hg) to avoid decomposition at high temperatures. google.com
Solvent Systems: The choice of solvent can significantly influence reaction pathways and yields. Inert organic solvents are often used to facilitate the reaction and improve product separation. In the synthesis of tetra-alkali metal pyrophosphates, aliphatic ketones (like methyl ethyl ketone) or esters (like ethyl acetate) can be used as reaction media. google.com These solvents are believed to exert a solvating action on the pyrophosphate salts, increasing their reactivity with other reagents like ethyl chloride. google.com In other phosphate ester preparations, solvents such as ethanol or a mix of ethanol and water are used, and their ratios can be critical for processes like hydrolysis and condensation. chemicalpapers.comcdmf.org.br For some preparations, a solvent-free approach is also possible, for instance, in the synthesis of high-carbon alkyl phosphates using polyphosphoric acid at elevated temperatures. researchgate.net
Interactive Data Table: Influence of Reaction Conditions on Phosphate Ester Synthesis
The following table summarizes reaction parameters from various synthetic methods for ethyl phosphate and diphosphate esters, illustrating the impact of temperature, pressure, and solvent choice.
| Product | Precursors | Temperature (°C) | Pressure | Solvent System | Yield | Reference |
| Triethyl phosphate | Phosphorus trichloride, Ethanol, Oxygen | 0-20°C then 80°C | Atmospheric | None (neat) | 94.5% | google.com |
| Triethyl phosphate | Phosphorus oxychloride, Ethanol | 0-50°C | 600-740 mmHg | None (neat) | 95% | google.com |
| Tetraethyl pyrophosphate | Triethyl phosphate, Acetic anhydride | 175-180°C | Atmospheric | None (neat) | Not specified | google.com |
| Tetraethyl pyrophosphate | Tetrasodium pyrophosphate, Ethyl chloride | 40-165°C | Not specified | Methyl ethyl ketone | Not specified | google.com |
| Hydroxyapatite | Triethyl phosphate, Calcium nitrate | 70°C (aging) | Atmospheric | Ethanol/Water | Not specified | chemicalpapers.com |
Regioselectivity and Stereoselectivity in the Formation of Diphosphate Linkages
The formation of the P-O-P bond in unsymmetrical diphosphate esters like triethyl diphosphate introduces challenges related to regioselectivity and stereoselectivity, which are crucial for defining the final molecular architecture.
Regioselectivity: This refers to the preference of a chemical reaction to form a bond at one position over other possible positions. youtube.comyoutube.com In the synthesis of an unsymmetrical ester like triethyl diphosphate (EtO)₂(O)P-O-P(O)(OH)(OEt), regioselectivity would dictate which phosphate unit is mono-ethylated and which is di-ethylated. Achieving such selectivity typically requires a stepwise approach using protecting groups. For example, a common strategy in the synthesis of unsymmetrical pyrophosphates involves reacting a mono-protected phosphate derivative with a di-protected one. nih.govacs.org This ensures that the coupling occurs at the intended positions. The synthesis of complex unsymmetrical pyrophosphates, such as nucleotide analogues, relies heavily on these principles, where one phosphate is activated (e.g., with a coupling reagent) and then reacted with the second, appropriately protected, phosphate-containing molecule. nih.govresearchgate.net
Stereoselectivity: This is the property of a reaction to favor the formation of one stereoisomer over another. youtube.comkhanacademy.org The phosphorus atom in an unsymmetrical P¹,P²-diethyl diphosphate is a chiral center. Therefore, its synthesis can potentially yield a mixture of two enantiomers (R and S). A stereoselective synthesis would preferentially form one of these enantiomers. Achieving high stereoselectivity often involves the use of chiral reagents or catalysts that can control the three-dimensional orientation of the reacting molecules. While specific studies on the stereoselective synthesis of simple triethyl diphosphate are not prevalent, the principles are well-established in organophosphorus chemistry. For instance, in the synthesis of chiral nucleotide analogues, stereocontrolled P-O bond formation is critical. nih.gov The use of specialized coupling reagents, often employed in peptide synthesis, can facilitate such stereocontrol. peptide.combachem.comamericanpeptidesociety.orgsigmaaldrich.comuniurb.it These reagents activate the phosphate group in a defined stereochemical environment, leading to a preferred stereochemical outcome in the final product.
Table: Concepts in Selective Diphosphate Synthesis
| Concept | Definition | Application to Ethyl Diphosphate Synthesis | Example Principle | Reference |
| Regioselectivity | Preferential bond formation at a specific position. | Controlled formation of unsymmetrical P¹,P²- or P¹,P¹-diphosphate esters by directing the coupling reaction. | Stepwise condensation of differentially protected ethyl phosphate precursors. | nih.govacs.org |
| Stereoselectivity | Preferential formation of a specific stereoisomer. | Control over the chiral phosphorus center in unsymmetrical ethyl diphosphates to yield an enantiomerically enriched product. | Use of chiral coupling reagents or auxiliaries to influence the approach of reactants and favor one stereochemical outcome. | youtube.comnih.gov |
Chemical Reactivity and Mechanistic Investigations of Ethyl Diphosphate Esters
Hydrolytic Stability and Solvolysis Mechanisms of Pyrophosphate Bonds
The P-O-P bond in tetraethyl pyrophosphate is susceptible to cleavage by water and other solvents. The stability of this bond is highly dependent on the reaction medium. In general, the pyrophosphate bond is unstable in aqueous solutions and undergoes hydrolysis. wikipedia.org While this process can be slow, it is often catalyzed by acidic conditions. wikipedia.org Reports on the rate of hydrolysis vary, with some sources describing it as a slow decomposition and others as rapid. noaa.govwikipedia.org The hydrolysis ultimately yields products such as mono-, di-, and triethyl orthophosphates, as well as phosphoric acid. noaa.gov
Detailed kinetic data for the hydrolysis of tetraethyl pyrophosphate is not extensively documented in readily available literature. However, the general principles of pyrophosphate hydrolysis suggest that the reaction rate is significantly influenced by pH. wikipedia.org For instance, the hydrolysis of simple polyphosphates like pyrophosphate is typically very slow in neutral solutions but accelerates in highly acidic environments. wikipedia.org
Studies on the analogous but simpler compound, triethyl phosphate (B84403) (TEP), provide insight into the kinetics of ethyl phosphate ester hydrolysis. The hydrolysis of TEP in neutral water at 101°C proceeds with a rate constant of 8.35 × 10⁻⁶ s⁻¹. cdnsciencepub.com This reaction is significantly catalyzed by acid. cdnsciencepub.com Theoretical studies on TEP hydrolysis have calculated reaction rates for its first, second, and third hydrolysis stages, yielding values of k = 7.0 × 10⁻³ s⁻¹, 6.8 × 10⁻³ s⁻¹, and 3.5 × 10⁻³ s⁻¹, respectively, with an activation energy barrier of about 20 kcal·mol⁻¹. nih.govresearchgate.net While these values are for TEP, they illustrate the kinetic parameters associated with the cleavage of ethyl-phosphate linkages.
| Compound | Conditions | Rate Constant (k) | Activation Energy (ΔG‡) | Source |
|---|---|---|---|---|
| Triethyl Phosphate (TEP) | Neutral water, 101°C | 8.35 x 10-6 s-1 | 23.4 kcal/mol (ΔH*) | cdnsciencepub.comcdnsciencepub.com |
| Triethyl Phosphate (TEP) | Theoretical, Stage 1 Hydrolysis | 7.0 x 10-3 s-1 | ~20 kcal/mol | nih.govresearchgate.net |
| Triethyl Phosphate (TEP) | Theoretical, Stage 2 Hydrolysis | 6.8 x 10-3 s-1 | ~20 kcal/mol | nih.govresearchgate.net |
| Triethyl Phosphate (TEP) | Theoretical, Stage 3 Hydrolysis | 3.5 x 10-3 s-1 | ~20 kcal/mol | nih.govresearchgate.net |
| Tetraethyl Pyrophosphate (TEPP) | Aqueous solution | Qualitatively described as "slow" to "rapid" | Not Reported | noaa.govwikipedia.org |
The solvolysis of tetraethyl pyrophosphate can proceed via two main pathways: attack at a phosphorus atom, cleaving the P-O-P bond, or attack at a carbon atom of an ethyl group, cleaving a C-O bond.
Attack at the phosphorus center by a nucleophile like water is a phosphoryl transfer reaction. The mechanism can be either associative, proceeding through a pentavalent transition state or intermediate, or dissociative, involving a metaphosphate-like species. nih.govsquarespace.com
Attack at the ethyl group's alpha-carbon follows a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgmasterorganicchemistry.com Detailed computational studies on the hydrolysis of the related triethyl phosphate (TEP) have identified two distinct SN2 pathways for the cleavage of the C-O bond: researchgate.netcdmf.org.br
SN2-I (inversion): This is the classic SN2 mechanism where the nucleophile (water) attacks the carbon atom from the side opposite to the leaving group (the phosphate moiety), leading to an inversion of the stereochemical configuration at that carbon. researchgate.netopenstax.org This is often referred to as a "backside attack". masterorganicchemistry.com
SN2-R (retention): This less common pathway involves the nucleophile attacking from the same side as the leaving group, resulting in retention of the stereochemical configuration. researchgate.netcdmf.org.br The SN2-I mechanism is generally found to be kinetically more favorable than the SN2-R pathway. researchgate.net
These mechanisms describe the cleavage of the ester linkage, which is one mode of decomposition for tetraethyl pyrophosphate.
Transphosphorylation and Esterification Reactions Involving Ethyl Pyrophosphates
Tetraethyl pyrophosphate is an effective phosphorylating agent, capable of transferring a diethyl phosphoryl group, (EtO)₂P(O)-, to a variety of nucleophiles. This reactivity is fundamental to transphosphorylation and esterification reactions. wikipedia.org
Phosphoryl transfer reactions are among the most crucial classes of reactions in biochemistry and synthetic organic chemistry. nih.gov The mechanism of these reactions can be broadly categorized as follows:
Associative Mechanism (ANDN): This is a concerted, SN2-like process where the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the leaving group. squarespace.comlibretexts.org This pathway proceeds through a single pentavalent trigonal bipyramidal transition state. libretexts.org In this transition state, the incoming nucleophile and the leaving group occupy the apical positions. libretexts.org This mechanism is typical for phosphate triesters. nih.gov
Stepwise Addition-Elimination: This pathway involves the initial addition of the nucleophile to the phosphorus center to form a stable, pentavalent phosphorane intermediate. This intermediate subsequently eliminates the leaving group in a second step. squarespace.comlibretexts.org
Dissociative Mechanism (DN+AN): This is an SN1-like mechanism where the bond to the leaving group breaks first, forming a highly reactive, transient metaphosphate intermediate. nih.govsquarespace.com This intermediate is then rapidly captured by the nucleophile. This pathway is more common for phosphate monoesters. nih.gov
For tetraethyl pyrophosphate, which is a phosphate tetraester derivative, reactions with strong nucleophiles likely favor an associative, SN2-type mechanism at the phosphorus center. The electrophilicity of the phosphorus atom can be enhanced by Lewis acids, such as magnesium ions, which coordinate to the phosphoryl oxygens and increase the partial positive charge on phosphorus. libretexts.org
Regio- and stereochemical control are critical aspects of phosphorylation reactions.
Regioselectivity: A nucleophile can attack tetraethyl pyrophosphate at two primary sites: the electrophilic phosphorus atom or the α-carbon of an ethyl group. Attack at phosphorus leads to phosphoryl transfer, while attack at the carbon results in ethylation of the nucleophile. The preferred site of attack depends on the nature of the nucleophile and the reaction conditions. Harder nucleophiles tend to attack the harder phosphorus center, while softer nucleophiles may prefer the softer carbon center.
Stereochemistry: When a phosphoryl transfer reaction proceeds via a concerted SN2-like (associative) mechanism, it results in the inversion of the stereochemical configuration at the phosphorus center. libretexts.org The experimental verification of this inversion requires the use of P-chiral pyrophosphate analogs, where the phosphorus atom is a stereocenter. researchgate.net Stereoelectronic effects, such as the orientation of lone pairs on adjacent oxygen or nitrogen atoms, can influence the stability of the transition state and thus control the reaction pathway. dtic.mil
Interactions with Electrophilic Species and Organometallic Reagents
The phosphoryl oxygen atoms in tetraethyl pyrophosphate are Lewis basic and can interact with electrophilic species. This includes coordination to metal ions, which, as mentioned, can enhance the electrophilicity of the phosphorus atom for subsequent nucleophilic attack. libretexts.org While specific studies on tetraethyl pyrophosphate with a wide range of electrophiles are limited, analogies can be drawn from related organophosphorus compounds. For example, triethyl phosphate is known to react with metal halides. semanticscholar.org
Tetraethyl pyrophosphate is reported to be incompatible with strong oxidizers, which are a class of electrophilic reagents. noaa.gov Reactions with organometallic reagents are not well-documented in the reviewed literature. However, the reactivity of trivalent phosphorus compounds towards electrophiles is well-established, often proceeding with retention of configuration at the phosphorus center. mdpi.com While tetraethyl pyrophosphate is a P(V) compound, some of its synthetic routes may involve P(III) precursors that would be reactive towards electrophiles. wikipedia.orgmdpi.com
Pathways of P-O Bond Cleavage and Formation in Complex Reactions
The central P-O-P phosphoanhydride bond is the most reactive site in ethyl diphosphate (B83284) esters, being susceptible to cleavage by nucleophiles, particularly water. Conversely, the formation of this bond is a key step in the synthesis of these molecules.
P-O Bond Cleavage: Hydrolysis
The primary pathway for the cleavage of the P-O-P bond in ethyl diphosphate esters is hydrolysis. In the case of tetraethyl pyrophosphate (TEPP), hydrolysis results in the cleavage of the phosphoanhydride bond to yield two equivalents of diethyl phosphate. science.govmun.ca This reaction is significantly faster than the hydrolysis of the P-O-C ester linkages within the same molecule.
The hydrolysis of TEPP follows first-order kinetics. mun.ca The reaction proceeds via the nucleophilic attack of water on one of the phosphorus atoms, leading to the breaking of the P-O-P bridge. While detailed mechanistic studies on triethyl diphosphate specifically are scarce, the behavior of the related triethyl phosphate (TEP) hydrolysis suggests that such reactions can proceed through an SN2-type mechanism. collectionscanada.gc.ca
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | 0.093 h⁻¹ | 25 °C |
| Activation Energy (Ea) | 10.7 kcal/mol | Not specified |
P-O Bond Formation: Synthesis
The formation of the P-O-P bond is central to the synthesis of ethyl diphosphate esters. Several synthetic routes have been developed that illustrate these bond-forming reactions.
Reaction of Triethyl Phosphate with Activating Agents: One common industrial method involves the reaction of triethyl phosphate with an activating agent like phosphorus oxychloride or phosphorus pentoxide at elevated temperatures. science.govcore.ac.uk A similar transformation can be achieved by reacting triethyl phosphate with acetic anhydride, which forms ethyl acetate (B1210297) as a byproduct. core.ac.uk
Controlled Hydrolysis of Phosphorochloridates: A well-established method for forming the symmetric P-O-P linkage is the carefully controlled hydrolysis of a precursor like diethyl phosphorochloridate. The reaction of two equivalents of the phosphorochloridate with one equivalent of water yields tetraethyl pyrophosphate and two equivalents of hydrochloric acid. science.gov
2 (EtO)₂P(O)Cl + H₂O → [(EtO)₂P(O)]₂O + 2 HCl
Dehydration of Phosphoric Acid Esters: The P-O-P bond can also be formed through the dehydration or condensation of phosphoric acid diesters. For instance, the dehydration of dibenzylphosphoric acid is used to produce the corresponding tetrabenzylpyrophosphate, illustrating a general pathway applicable to ethyl esters as well. science.gov
2 (RO)₂P(O)OH → [(RO)₂P(O)]₂O + H₂O (where R = alkyl or aryl group)
| Reactants | Key Transformation | Reference |
|---|---|---|
| Triethyl phosphate + Acetic Anhydride | Condensation/De-ethylation | core.ac.uk |
| Diethyl phosphorochloridate + Water | Controlled Hydrolysis | science.gov |
| Diethylphosphoric acid | Dehydration | science.gov |
Coordination Chemistry with Metal Centers in Synthetic Contexts
The coordination chemistry of simple diphosphoric acid esters, such as the triethyl ester or tetraethyl pyrophosphate, with metal centers is not extensively documented in the scientific literature through isolated, structurally characterized complexes for synthetic applications. However, the inherent structure of the pyrophosphate group provides clear potential for acting as a ligand.
The pyrophosphate moiety, characterized by the P-O-P linkage and multiple phosphoryl (P=O) oxygens, is known to be an excellent complexing agent for a wide range of metal ions. This is famously demonstrated in biological systems where adenosine (B11128) triphosphate (ATP), a pyrophosphate ester derivative, readily chelates metal ions like Mg²⁺.
For a molecule like diphosphoric acid, triethyl ester, the potential coordination sites are the oxygen atoms of the phosphoryl groups. These oxygens act as Lewis bases, capable of donating electron density to a Lewis acidic metal center. Depending on the metal ion's size, charge, and coordination preference, the diphosphate ester ligand could theoretically bind in several modes:
Monodentate: Utilizing one phosphoryl oxygen to bind to a single metal center.
Bidentate Chelate: Utilizing two phosphoryl oxygens to bind to the same metal center, forming a stable chelate ring. This is a very common coordination mode for pyrophosphate anions.
Bridging: Utilizing its phosphoryl oxygens to link two or more metal centers, potentially leading to the formation of coordination polymers or polynuclear complexes.
While specific synthetic examples for triethyl diphosphate are lacking, the coordination chemistry of other organophosphate esters with metals is a rich field. These studies confirm that the P=O group is a highly effective donor for a variety of metal ions, including alkali metals, transition metals, and lanthanides, forming a diverse array of structural motifs. This suggests that ethyl diphosphate esters are viable ligands for creating novel metal-organic structures, though this area remains to be fully explored in a synthetic context.
Advanced Analytical Characterization Techniques for Research on Ethyl Diphosphate Esters and Their Intermediates
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are fundamental tools for probing the chemical structure and bonding within molecules. For ethyl diphosphate (B83284) esters, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer invaluable insights into their formation and behavior.
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organophosphorus compounds. The distinct NMR-active nuclei within triethyl diphosphate (³¹P, ¹H, ¹³C) allow for a detailed investigation of its structure and the intermediates formed during its synthesis.
³¹P NMR Spectroscopy: As the most direct method for observing phosphorus environments, ³¹P NMR is exceptionally informative. The phosphorus-phosphorus coupling constant (JP-P) provides definitive evidence of the P-O-P linkage characteristic of pyrophosphates. In the synthesis of tetraethyl pyrophosphate from diethyl phosphite (B83602) and diethyl phosphorochloridate, ³¹P NMR is used to identify the final product and key intermediates. For instance, diethyl phosphite shows a characteristic doublet, while the product, tetraethyl pyrophosphate, appears as a singlet, confirming the reaction's completion. The chemical shifts in ³¹P NMR are highly sensitive to the electronic environment of the phosphorus atom, allowing for the differentiation of various phosphate (B84403), phosphite, and pyrophosphate species in a reaction mixture.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the ethyl groups attached to the phosphate backbone. The spectra typically show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from coupling with each other. These signals can be used to confirm the presence of the ethyl ester groups and to monitor their transformation during reactions.
¹³C NMR Spectroscopy: Carbon-13 NMR complements the data from ¹H and ³¹P NMR by providing information about the carbon skeleton of the ethyl groups. The chemical shifts of the methylene and methyl carbons can be precisely assigned, further confirming the structure of the ester.
Table 1: Representative NMR Data for Ethyl Diphosphate Esters and Intermediates
| Compound/Intermediate | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|---|
| Diethyl phosphite | ³¹P | ~7.0 | Doublet | JP-H ≈ 690 Hz |
| Tetraethyl pyrophosphate | ³¹P | ~ -13.5 | Singlet | N/A |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule and monitoring their changes during a chemical reaction.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to the vibrations of polar bonds. In the context of triethyl diphosphate, key vibrational bands include the P=O stretching, which indicates the presence of the phosphoryl group, and the P-O-P asymmetric stretching, which is characteristic of the pyrophosphate linkage. The P-O-C and C-O-C stretching vibrations also provide evidence for the ethyl ester moieties. By monitoring the appearance or disappearance of these specific bands, researchers can track the conversion of reactants to products.
Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, serves as a complementary technique to IR. The symmetric P-O-P stretch, which is often weak in the IR spectrum, can be strong in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the pyrophosphate backbone.
Table 2: Key Vibrational Frequencies for Triethyl Diphosphate
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| P=O | Stretching | 1250-1300 | IR |
| P-O-P | Asymmetric Stretch | 900-1000 | IR |
| P-O-P | Symmetric Stretch | 700-800 | Raman |
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of compounds and for identifying trace-level intermediates and byproducts in complex reaction mixtures.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like organophosphates without causing significant fragmentation. It allows for the accurate determination of the molecular weight of triethyl diphosphate and can be used to detect protonated molecules or adducts, confirming the identity of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile precursors or byproducts, GC-MS is a powerful tool. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component. This technique is particularly useful for identifying and quantifying volatile impurities or side products that may be present in the synthesis of triethyl diphosphate. For example, GC-MS can be used to analyze the reaction of triethyl phosphate with phosphoryl chloride, helping to identify the resulting tetraethyl pyrophosphate product.
Chromatographic Techniques for Separation and Purity Assessment in Synthetic Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For research involving the synthesis of triethyl diphosphate, chromatographic methods are essential for isolating the desired product from reactants, intermediates, and byproducts, as well as for assessing its purity.
Both GC and HPLC are instrumental for the quantitative analysis of reaction mixtures, allowing researchers to determine the concentration of each component and thereby calculate reaction yields and kinetics.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. When coupled with a detector like a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), GC can provide accurate quantitative information about the composition of a reaction mixture. It is often used to assess the purity of starting materials like triethyl phosphate.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally unstable, making it highly suitable for the analysis of triethyl diphosphate and its derivatives. Using a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase, HPLC can effectively separate the components of a synthetic mixture. A UV detector is often employed for detection if the analytes possess a chromophore, or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used for compounds lacking a UV chromophore.
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful two-dimensional analysis that is indispensable for unraveling complex reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, the coupling of GC with MS combines the separation power of chromatography with the identification capabilities of mass spectrometry. This allows for the confident identification of each component eluting from the GC column, even at trace levels. It is a standard method for analyzing the purity and composition of reaction products in organophosphate synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably one of the most powerful analytical tools for the study of non-volatile compounds in complex matrices. The HPLC system separates the components, which are then introduced into the mass spectrometer for detection and identification. This technique is ideal for monitoring the progress of reactions involving triethyl diphosphate, identifying reaction intermediates, and characterizing the final product, providing both qualitative and quantitative data simultaneously.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Diphosphoric acid, triethyl ester |
| Diethyl phosphite |
| Diethyl phosphorochloridate |
| Tetraethyl pyrophosphate |
| Triethyl phosphate |
X-ray Crystallography for Definitive Solid-State Structural Determination of Analogues and Complexes
X-ray crystallography stands as a powerful and definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. In the study of ethyl diphosphate esters and their analogues, this method provides unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining single crystals of "this compound" suitable for X-ray diffraction can be challenging due to its physical state, research on analogous compounds and their metal complexes has demonstrated the utility of this technique in understanding the structural chemistry of the pyrophosphate backbone.
Furthermore, the formation of metal complexes with ethyl diphosphate esters and their derivatives can facilitate crystallization and subsequent X-ray diffraction analysis. The resulting crystal structures reveal not only the conformation of the organophosphate ligand but also the coordination geometry of the metal center and the nature of the metal-ligand bonding. This information is vital for the design of novel catalysts, materials, and therapeutic agents.
A notable example that illustrates the application of X-ray crystallography in a related class of compounds is the structural analysis of N,N′,N″,N‴-Tetraisopropylpyrophosphoramide. Although not an ester, this pyrophosphoramide shares the central P-O-P linkage and provides valuable insights into the conformational preferences of the pyrophosphate framework. The crystal structure was determined by single-crystal X-ray diffraction, revealing key structural parameters. mdpi.com
Crystallographic Data for N,N′,N″,N‴-Tetraisopropylpyrophosphoramide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₃₂N₄O₃P₂ |
| Molecular Weight | 342.35 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 20.342(2) |
| b (Å) | 5.0495(6) |
| c (Å) | 19.103(3) |
| V (ų) | 1962.2(4) |
| Z | 4 |
| Temperature (K) | 295 |
| Calculated Density (g/cm³) | 1.159 |
Data sourced from a study on N,N′,N″,N‴-Tetraisopropylpyrophosphoramide. mdpi.com
In the case of metal complexes, X-ray crystallography has been used to characterize the structures of various zinc and silver complexes with organophosphate ligands. nih.govresearchgate.net These studies provide precise information on coordination modes (e.g., monodentate, bidentate, bridging) of the phosphate ligands and the resulting geometry of the metal centers. Such information is instrumental in the fields of coordination chemistry and materials science.
Theoretical and Computational Investigations into Ethyl Diphosphate Ester Chemistry
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the electronic properties and energy landscapes of molecules. These methods, including Density Functional Theory (DFT) and ab initio approaches, are crucial for elucidating reaction mechanisms and molecular characteristics that are difficult to observe experimentally.
Density Functional Theory (DFT) has become a valuable tool for investigating the kinetics and mechanisms of chemical reactions involving organophosphorus esters due to its excellent balance of computational cost and accuracy. cdmf.org.br Studies on triethyl phosphate (B84403) (TEP), a structural analogue of a single-unit ethyl phosphate ester, demonstrate the power of DFT in understanding complex chemical processes.
Researchers have employed DFT to explore the hydrolysis of TEP, a reaction of significant interest. cdmf.org.brcdmf.org.br These investigations show that TEP hydrolysis is a slow process that can proceed through different mechanisms, including not only the commonly assumed SN2 mechanism with configuration inversion (SN2-I) but also an SN2 mechanism with configuration retention (SN2-R). cdmf.org.br DFT calculations revealed that the SN2-I pathway is kinetically favored over the SN2-R pathway for all three stages of TEP hydrolysis. cdmf.org.br
To accurately model these reactions, various solvation models are used within the DFT framework, such as continuous solvation, mixed solvency, and gas-phase systems. cdmf.org.br For instance, calculations at the wB97XD/6-311++G** level of theory have been used to determine the activation energy barriers (ΔG‡) for TEP hydrolysis. cdmf.org.brcdmf.org.br One study found the activation energy barrier to be approximately 20 kcal·mol⁻¹ for the three hydrolysis stages, with calculated reaction rates on the order of 10⁻³ s⁻¹. cdmf.org.br These computational findings support experimental observations from NMR spectroscopy, which indicated that TEP has a low susceptibility to acid-catalyzed hydrolysis. cdmf.org.br
Below is a table summarizing kinetic parameters for TEP hydrolysis under different computational models.
| Hydrolysis Stage | Model System | Activation Energy (ΔG‡) (kcal/mol) | Reaction Rate (k) (s⁻¹) |
| First Hydrolysis | Mixed Solvation | ~20 | 7.0 x 10⁻³ cdmf.org.br |
| Second Hydrolysis | Mixed Solvation | ~20 | 6.8 x 10⁻³ cdmf.org.br |
| Third Hydrolysis | Mixed Solvation | ~20 | 3.5 x 10⁻³ cdmf.org.br |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular systems. These methods are particularly useful for conformational analysis and predicting spectroscopic data.
A detailed ab initio study on trimethyl phosphate (TMP), a close analogue to TEP, utilized Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) with 6-31G* and 6-31G** basis sets. acs.org These calculations identified three distinct energy minima corresponding to conformers with C₃, C₁, and Cₛ symmetries. acs.org The validity of these minima was confirmed by vibrational analysis, which yielded all positive frequencies. acs.org The study found that the C₃ conformer is the most stable, contrary to earlier work using smaller basis sets which had suggested the C₁ conformer was the most stable. acs.org
The relative energies of the TMP conformers calculated at the MP2/6-31G** level are presented in the table below.
| Conformer | Symmetry | Relative Energy (kcal/mol) |
| 1 | C₃ | 0.00 |
| 2 | C₁ | 0.56 acs.org |
| 3 | Cₛ | 1.43 acs.org |
Furthermore, high-level ab initio methods like CBS-QB3 have been employed to investigate the kinetics of the high-temperature pyrolysis of TEP. acs.org These calculations helped derive Arrhenius coefficients for the concerted elimination reactions that constitute the decomposition pathway, and the results were used to refine combustion kinetic models. acs.org
Molecular Dynamics Simulations of Solvation Effects and Conformational Dynamics
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing critical insights into how molecules move, change shape, and interact with their environment, particularly in solution.
MD simulations are instrumental in understanding how solvents mediate chemical reactions and molecular interactions. For TEP, MD simulations in aqueous solutions have shown that TEP molecules tend to remain isolated from one another rather than forming aggregates. cdmf.org.br This finding is significant as it validates the use of single-molecule DFT calculations to study hydrolysis reactions, as intermolecular TEP interactions are minimal. cdmf.org.br
The influence of solvents is also critical in the context of electrolytes for battery applications. MD simulations have been used to investigate the competitive coordination between TEP and ethylene (B1197577) carbonate around lithium ions (Li⁺). acs.org These simulations help in strategically optimizing the coordination numbers to create stable solvation structures, which is key to developing nonflammable and high-conductivity electrolytes. acs.org Similarly, MD simulations have been used to compare the properties of TEP-based electrolytes with traditional carbonate-based ones, providing data on ion transport and solvation shell structure. researchgate.net
The function and reactivity of flexible molecules like ethyl diphosphate (B83284) esters are intimately linked to their accessible conformations. Metadynamics (Meta-MD) simulations on TEP have revealed that the molecule can easily adopt different conformations, with energy barriers for interconversion being relatively low, around 1-5 kcal/mol. cdmf.org.br This conformational flexibility allows the molecule to orient itself favorably for reactions, such as hydrolysis. cdmf.org.br
Computational Catalysis Studies Involving Ethyl Pyrophosphate Analogues
Computational methods are widely used to investigate catalytic processes, providing detailed mechanistic insights that can guide the design of new catalysts. Studies on analogues of ethyl pyrophosphate, such as chiral phosphoric acids and pyrophosphate derivatives, highlight this capability.
Chiral phosphoric acids, which share the phosphate ester motif, have emerged as powerful catalysts in asymmetric synthesis. Quantum chemical calculations have been essential in understanding their mode of action. nih.gov For example, in the regiodivergent cycloisomerization of an epoxide, DFT calculations (using the B97-D functional) were employed to map the potential energy surface. nih.govumich.edu These computational studies were fully consistent with experimental observations, providing highly detailed reaction paths and supporting a concerted, synchronous mechanism for the formation of the observed products. nih.gov
In the realm of biocatalysis, computational studies help elucidate how enzymes interact with pyrophosphate analogues. The substrate specificity of DNA polymerases for pyrophosphate (PPi) and its analogues has been investigated. nih.gov While experimental work identifies which analogues can participate in the pyrophosphorolysis reaction, computational docking and MD simulations can provide a structural rationale for why certain analogues like imidodiphosphate are accepted while others are not. Furthermore, QM/MM modeling of O-ethyl-substituted pyrophosphate (SPP) groups within DNA has provided a structural basis for their inhibitory effect on DNA glycosylase activity, suggesting that subtle perturbations of the DNA backbone conformation by the SPP group influence the processing of base lesions. nih.gov
Diverse Research Applications and Functional Roles of Ethyl Diphosphate Esters in Non Biological Systems
Application as Phosphorylating Reagents in Complex Organic Synthesis
Triethyl diphosphate (B83284) serves as a crucial reagent in organic synthesis, particularly in the introduction of phosphate (B84403) groups into organic molecules. This process, known as phosphorylation, is fundamental to the synthesis of a wide array of biologically and industrially important compounds.
Synthesis of Phosphorylated Compounds and Organophosphates
Triethyl diphosphate is employed as a phosphorylating agent to create various phosphorylated compounds and organophosphates. These resulting molecules find use as intermediates in the production of pharmaceuticals and pesticides. wikipedia.org The reactivity of the pyrophosphate bond allows for the transfer of a phosphate group to a suitable nucleophile, such as an alcohol, leading to the formation of a new phosphate ester. This methodology provides a direct route to complex organophosphate structures.
The general mechanism involves the nucleophilic attack on one of the phosphorus atoms of the triethyl diphosphate, leading to the displacement of a diethyl phosphate leaving group. The efficiency of this reaction can be influenced by factors such as the nature of the substrate, solvent, and reaction conditions.
Role in Peptide and Oligonucleotide Synthesis Methodologies
In the realm of biochemical synthesis, triethyl phosphate, a related but distinct compound, has been investigated as a green solvent for solid-phase peptide synthesis (SPPS). tandfonline.comtandfonline.com SPPS is a cornerstone technique for producing peptides and small proteins. nih.gov The choice of solvent is critical in SPPS to ensure efficient coupling of amino acids and subsequent cleavage of the synthesized peptide from the solid support. tandfonline.com Triethyl phosphate's low toxicity and favorable viscosity make it an attractive alternative to traditional, more hazardous solvents. tandfonline.comtandfonline.com
Furthermore, in oligonucleotide synthesis, which is the chemical assembly of short nucleic acid chains, reagents with similar phosphate ester structures are fundamental. nih.govyoutube.com The phosphoramidite (B1245037) method, a standard in oligonucleotide synthesis, relies on the sequential addition of nucleotide monomers that are activated as phosphoramidites. youtube.com While triethyl diphosphate itself is not the primary reagent, the underlying principles of phosphate chemistry are central to these synthetic strategies. umich.eduumich.edu The development of efficient and scalable methods, including liquid-phase oligonucleotide synthesis, continues to be an active area of research. nih.gov
Utilization in Materials Science and Polymer Chemistry
The unique properties of triethyl diphosphate and its derivatives lend themselves to various applications in the creation and modification of materials, particularly polymers and resins.
As Modifiers, Solvents, or Intermediates in Polymer and Resin Production
Triethyl phosphate is widely used as a modifier, solvent, and intermediate in the manufacturing of polymers and resins. wikipedia.org It can act as a plasticizer, enhancing the flexibility and durability of materials like cellulose (B213188) acetate (B1210297) and vinyl polymers. wikipedia.orgchemicalbook.com Its role as a solvent is crucial for dissolving reactants and facilitating polymerization reactions. chemicalbook.com In the production of unsaturated polyester (B1180765) and epoxy resins, it can function as a diluent to control viscosity and as a curing catalyst. chemicalbook.comeastman.comchempoint.com
The addition of triethyl phosphate to resin formulations can significantly impact the final properties of the material. For instance, in fiberglass-reinforced plastics, it helps to reduce the viscosity of the resin, allowing for better wetting of the glass fibers and improved processability. eastman.comchempoint.com
Role in the Synthesis of Mesoporous Materials and Bioactive Glasses
In the field of advanced materials, triethyl phosphate serves as a phosphorus source in the sol-gel synthesis of mesoporous materials and bioactive glasses. nih.govcdmf.org.brresearchgate.netfapesp.br Mesoporous materials, characterized by their well-defined pore structures, have applications in catalysis, separation, and drug delivery. mdpi.comresearchgate.netresearchgate.netberkeley.edu Bioactive glasses are a class of materials that can bond to living tissue and are used in bone regeneration applications. nih.govnih.govresearchgate.net
During the sol-gel process for bioactive glass synthesis, the hydrolysis and condensation of a silicon precursor, like tetraethyl orthosilicate (B98303) (TEOS), are carried out in the presence of a phosphorus precursor, such as triethyl phosphate. nih.govcdmf.org.brresearchgate.netcdmf.org.br The controlled hydrolysis of triethyl phosphate is crucial for incorporating phosphate into the silica (B1680970) network, which is essential for the material's bioactivity. cdmf.org.brresearchgate.netfapesp.br The kinetics of this hydrolysis reaction have been a subject of detailed study to understand and control the final structure and properties of the resulting bioactive glass. cdmf.org.brresearchgate.netfapesp.brcdmf.org.br
Catalytic Applications and Development of Catalytic Systems
Triethyl phosphate and related organophosphorus compounds exhibit catalytic activity in various chemical transformations. wikipedia.orgactylis.com Their ability to act as catalysts stems from the Lewis basicity of the phosphoryl oxygen and the electrophilicity of the phosphorus atom.
Research into phosphorus-based catalysis is an expanding field, exploring the use of phosphine (B1218219) catalysts and other organophosphorus compounds in a range of reactions, including additions to alkenes and allenes. acs.org While specific catalytic systems based solely on triethyl diphosphate are less common, the broader class of organophosphorus compounds is recognized for its catalytic potential. For instance, phosphonated zeolites have been developed as solid acid catalysts for reactions like the synthesis of triethyl citrate, a non-toxic plasticizer. researchgate.net The principles governing the catalytic activity of these materials often involve the generation of acidic or basic sites on the catalyst surface, which can be influenced by the presence of phosphate groups.
As Ligands or Co-catalysts in Homogeneous Catalysis
The field of homogeneous catalysis frequently relies on phosphorus-based ligands to modulate the activity and selectivity of metal catalysts. ijcce.ac.irnih.govnih.gov These ligands can influence the electronic and steric environment of a catalytic metal center, thereby fine-tuning its reactivity for specific transformations. ijcce.ac.irnih.gov While a wide variety of phosphine and phosphite (B83602) ligands have been developed and successfully applied in industrial and academic settings, ijcce.ac.irnih.govmdpi.comresearchgate.net a review of the scientific literature reveals a notable absence of studies featuring Diphosphoric acid, triethyl ester (triethyl pyrophosphate) in the role of a primary ligand or co-catalyst in homogeneous catalytic processes. Research in this area tends to focus on other classes of phosphorus compounds. ijcce.ac.irmdpi.comresearchgate.net
Precursors or Components for Heterogeneous Catalysts (e.g., Silicon Pyrophosphate Catalyst)
In contrast to homogeneous catalysis, where the catalyst is in the same phase as the reactants, heterogeneous catalysis involves a catalyst in a distinct phase, typically a solid. rsc.org The preparation of solid catalysts with specific properties is a critical area of research.
Pyrophosphate materials are recognized for their utility in heterogeneous catalysis. For instance, nanostructured pyrophosphates, such as sodium calcium pyrophosphate (Na2CaP2O7), have been demonstrated to be effective heterogeneous catalysts. scirp.org Research has shown that supporting iodine on this nanostructured pyrophosphate creates a mild and efficient catalytic system for the chemoselective thioacetalization of carbonyl compounds under solvent-free conditions. scirp.org This highlights the potential of the pyrophosphate structure in facilitating chemical reactions on its surface.
While pyrophosphates serve as catalysts, the role of this compound as a direct precursor for such catalysts, particularly silicon pyrophosphate, is not extensively documented in the reviewed literature. The synthesis of triethyl pyrophosphate itself is well-established through various methods, including the reaction of triethyl phosphate with phosphorus oxychloride or the controlled hydrolysis of diethyl phosphorochloridate. wikipedia.org Another patented method describes its preparation by heating triethyl phosphate with acetic anhydride. google.com However, the subsequent use of the resulting triethyl pyrophosphate as a molecular precursor to deposit pyrophosphate layers onto a support like silica to form, for example, a silicon pyrophosphate catalyst, is not a widely reported application. The formation of pyrophosphates has been noted to occur via heterogeneous catalysis on the surface of solid structures, indicating a complex relationship between pyrophosphate species and solid-phase materials. nih.gov
Applications in Advanced Solvent Systems
The selection of a solvent is critical for the efficiency, safety, and environmental impact of chemical processes and devices. Research into advanced solvent systems seeks to develop novel media with tailored properties.
Development of Green Solvents for Chemical Processes
"Green solvents" are developed to minimize the environmental impact of chemical processes, offering low toxicity, biodegradability, and safe handling properties. researchgate.netfigshare.com In this context, extensive research has been conducted on Triethyl phosphate (TEP) , a compound structurally related to triethyl pyrophosphate. TEP has been identified as a promising green solvent for various applications, including the fabrication of highly porous polyvinylidene fluoride (B91410) (PVDF) membranes for membrane distillation and as a medium for solid-phase peptide synthesis (SPPS). researchgate.netfigshare.comkaust.edu.saresearchgate.netmdpi.com Its low toxicity, favorable viscosity, and ability to dissolve a range of materials make it an attractive alternative to conventional hazardous solvents. researchgate.netfigshare.com
However, for This compound (triethyl pyrophosphate) , there is a lack of available scientific literature describing its evaluation or use as a green solvent for chemical processes. The focus of green chemistry research in this class of organophosphates has been centered on triethyl phosphate.
Solvents in Non-Flammable Electrolytes for Energy Storage Devices
The safety of energy storage devices, particularly lithium-ion batteries, is a major concern, largely due to the flammability of conventional carbonate-based electrolytes. This has driven the development of non-flammable solvent alternatives.
Significant research has demonstrated that Triethyl phosphate (TEP) is a highly promising candidate for this application. daneshyari.comresearchgate.netresearchgate.net TEP-based electrolytes are non-flammable and can improve the safety and energy density of batteries. daneshyari.comresearchgate.net Studies show that TEP-based electrolytes can achieve comparable performance to flammable commercial electrolytes in terms of capacity retention while significantly enhancing thermal safety. daneshyari.comresearchgate.net Additives are often used to form a stable solid-electrolyte interphase (SEI) and prevent the decomposition of the phosphate solvent at the anode. researchgate.netresearchgate.net
Conversely, a review of the literature indicates that This compound (triethyl pyrophosphate) has not been explored for this application. The research and development of non-flammable organophosphate-based electrolytes for energy storage have been overwhelmingly focused on the properties and performance of triethyl phosphate.
Environmental Research and Fate of Ethyl Diphosphate Esters Excluding Toxicology
Environmental Degradation Pathways and Chemical Transformation Products
The environmental persistence and transformation of triethyl phosphate (B84403) are key areas of investigation. Research has explored its breakdown through both light-induced and water-based processes, as well as its transformation by microorganisms.
Triethyl phosphate's stability in the environment is influenced by its interaction with water and sunlight. While direct photodegradation in water is not considered a significant pathway because TEP does not absorb UV light, its fate in the atmosphere is different. oecd.org The primary degradation process for TEP in water is hydrolysis, although this process is slow, with a half-life estimated to be between five and ten years under typical environmental conditions. oecd.org In acidic solutions (pH 4), the related compound triethyl phosphite (B83602) hydrolyzes immediately, while at a neutral pH of 7, it completely breaks down within 20 minutes. oecd.org At a higher pH of 9, its stability increases, with a half-life of about 5.1 hours. oecd.org
In the atmosphere, triethyl phosphate is susceptible to indirect photolysis, with a calculated half-life of approximately 6.6 to 8.8 hours due to photochemical-oxidative degradation. oecd.orgoecd.org Studies on nanoparticles of hematite (B75146) and goethite have shown that solar light can mediate the degradation of TEP. acs.org This process is enhanced by the presence of water, suggesting that OH radicals play a role in its photodegradation. acs.org The degradation rate is faster on goethite nanoparticles compared to hematite. acs.org The initial step in this photodegradation is the displacement of the ethoxy groups, leading to the formation of diethyl phosphate (DEP) and ethoxy intermediates, which are then further broken down to orthophosphate. acs.org
Similarly, studies on anatase TiO2 nanoparticles have demonstrated the photocatalytic degradation of TEP under UV illumination. mdpi.com The degradation was found to be more efficient on sulfate-terminated anatase TiO2 compared to pure anatase TiO2. mdpi.com
Table 1: Photodegradation Rate Constants of Triethyl Phosphate (TEP)
| Surface | Condition | Rate Constant (min⁻¹) |
|---|---|---|
| Hematite Nanoparticles | Water-precovered | 0.008 |
| Goethite Nanoparticles | Water-precovered | 0.023 |
Data sourced from The Journal of Physical Chemistry C acs.org
Microorganisms play a role in the breakdown of triethyl phosphate in the environment. While not readily biodegradable in standard tests, TEP is considered inherently biodegradable with the use of industrial inoculum, showing 98% degradation after 28 days. oecd.orgcorecheminc.com The process of bioremediation, utilizing microorganisms or their enzymes, is considered an environmentally friendly and cost-effective method for decontaminating polluted ecosystems. nih.govoup.comresearchgate.net
Hydrolysis is a key reaction in the microbial degradation of organophosphorus compounds like TEP, breaking the P-O-alkyl and P-O-aryl bonds. oup.com This process is considered a significant detoxification step. oup.combiotechrep.ir Studies have shown that aerobic biodegradation can achieve a mineralization rate of approximately 98% for organic phosphorus, dominated by TEP. nih.gov However, high salinity can inhibit microbial growth and hinder this process. nih.gov
The use of purified enzymes, known as organophosphate hydrolyzing enzymes, is an emerging and appealing strategy for decontamination. nih.govresearchgate.net These enzymes can effectively hydrolyze a variety of organophosphates. nih.gov
Research on Monitoring and Detection Methodologies in Environmental Matrices
Accurate and sensitive methods are crucial for monitoring the presence of triethyl phosphate in the environment. Various analytical techniques have been developed for its detection in water, soil, and air.
Gas chromatography (GC) is a commonly used method for detecting and quantifying TEP, particularly in aqueous solutions. dtic.mildtic.mil This method can be combined with flame ionization detectors (FID), Fourier-transform infrared (FTIR) spectrometry, and mass spectrometry (GC-MS) for enhanced sensitivity and selectivity. dtic.mildtic.mil The lower detection limit of GC-MS for TEP in aqueous solutions is reported to be 0.5 parts per million. dtic.mil
For detecting low levels of TEP in environmental water and human urine, a robust method coupling solid-phase extraction (SPE) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed. researchgate.nettandfonline.comtandfonline.com This method demonstrates good recoveries and a low limit of quantification of 3 ng/L for water samples. researchgate.nettandfonline.com Other analytical methods for organophosphate esters include the use of 31P nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Monitoring studies have detected TEP in various environmental compartments. For instance, in a Danish study, TEP was found in sediment samples near a pesticide factory at concentrations up to 8.5 µg/kg. oecd.org In Germany, sediment samples from the Bremen area showed a maximum concentration of 29 µg/kg dry weight. oecd.org A study of a municipal wastewater treatment plant found TEP in both the influent and effluent, with the anoxic step playing a key role in its removal. researchgate.nettandfonline.com
Table 2: Detection of Triethyl Phosphate (TEP) in Environmental Samples
| Matrix | Location | Concentration |
|---|---|---|
| Sediment | Near Danish pesticide factory | Up to 8.5 µg/kg |
| Sediment | Bremen, Germany | Max. 29 µg/kg dw |
| Municipal WWTP Influent | - | 103.7 ± 2.8 ng/L |
| Municipal WWTP Effluent | - | - |
Data sourced from OECD SIDS and ResearchGate oecd.orgresearchgate.net
Research into Remediation Strategies for Organophosphorus Compounds in the Environment
Given the widespread use and potential environmental accumulation of organophosphorus compounds, research into effective remediation strategies is essential. researchgate.net Approaches include physical removal, chemical decontamination, and bioremediation. nih.gov
Fenton oxidation is an advanced treatment method that has been investigated for the treatment of industrial wastewater containing TEP. nih.govresearchgate.net Under optimal conditions, this process can effectively reduce organic phosphorus concentrations. nih.govresearchgate.net However, high salinity can negatively impact its efficiency. nih.gov
Bioremediation, as previously mentioned, offers a promising and eco-friendly approach. oup.comresearchgate.net This can involve the use of whole microorganisms or purified enzymes. nih.govoup.com The use of cell-free organophosphate hydrolase has been shown to be successful, with its efficiency enhanced by the addition of non-ionic detergents and cobalt salts. oup.com
Another area of research involves the use of photocatalytic degradation with materials like titanium dioxide (TiO2) under UV light. mdpi.comresearchgate.net This method has been shown to degrade various organophosphate compounds. researchgate.net
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| Diphosphoric acid, triethyl ester | TEP |
| Triethyl phosphate | TEP |
| Diethyl phosphate | DEP |
| Triethyl phosphite | - |
| Diethyl phosphite | - |
| Monoethyl phosphite | - |
| Orthophosphate | - |
Future Research Directions and Emerging Trends in Ethyl Diphosphate Ester Chemistry
Development of Next-Generation Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry principles is profoundly influencing the synthesis of phosphorus esters. mdpi.com The focus is on developing methods that minimize environmental impact, reduce waste, and utilize renewable resources.
Research Findings: Current industrial synthesis of compounds like triethyl phosphate (B84403) often involves the reaction of phosphorus oxychloride with ethanol (B145695). chemicalbook.comgoogle.com While effective, these methods can generate hazardous byproducts like hydrogen chloride. google.com Future methodologies are aimed at overcoming these limitations. A key trend is the exploration of greener solvents and catalysts. Triethyl phosphate itself has been identified as a green solvent, showing promise in applications like solid-phase peptide synthesis (SPPS) and the fabrication of polyvinylidene fluoride (B91410) membranes. mdpi.comtandfonline.com Its low toxicity, biodegradability into innocuous phosphoric acid and ethanol, and favorable viscosity make it an attractive replacement for more hazardous solvents like DMF and NMP. tandfonline.comtandfonline.com
Recent studies highlight TEP as a key component in the "Green Solid-Phase Peptide Synthesis (GSPPS) toolbox". tandfonline.com It effectively dissolves most necessary reagents and allows for synthesis at room temperature on conventional resins, a significant advantage over other green solvents that may require elevated temperatures or specialized equipment. tandfonline.comresearchgate.net This dual role as both a target molecule and a green processing aid represents a paradigm shift in sustainable chemical manufacturing.
Interactive Table: Comparison of TEP with other SPPS Solvents
| Solvent | Viscosity (cP) | Polarity | Green Credentials |
|---|---|---|---|
| Triethyl Phosphate (TEP) | 1.60 | Aprotic, less polar than DMF | Low toxicity, biodegradable, non-carcinogenic tandfonline.comtandfonline.com |
| N,N-Dimethylformamide (DMF) | ~0.92 | Aprotic, polar | Toxic, subject to regulation |
| N-Methyl-2-pyrrolidone (NMP) | 1.65 | Aprotic, polar | Reprotoxic, under regulatory scrutiny |
| N-Butylpyrrolidinone (NBP) | 4.00 | Aprotic | Considered a greener alternative |
| PolarClean | 9.78 | Aprotic | Biodegradable, low toxicity |
Data sourced from references tandfonline.comresearchgate.net. This table allows for sorting and filtering based on properties.
Future research will likely focus on catalytic routes that avoid harsh reagents, explore bio-based feedstocks for ethanol, and design integrated processes where the solvent is also a reactant or product, maximizing atom economy.
Exploration of Novel Reactivity Patterns and Unprecedented Mechanistic Insights
Understanding the fundamental reactivity of ethyl diphosphate (B83284) esters is crucial for controlling their transformations and designing new applications. Research in this area delves into reaction mechanisms, the influence of reaction conditions, and the behavior of these esters with various nucleophiles.
Research Findings: Phosphate esters like TEP can react with nucleophiles through two primary pathways: attack at the central phosphorus atom (O-P cleavage) or attack at the carbon of the ester group (O-C cleavage). thieme-connect.de The prevailing mechanism depends on the ester's structure, the nucleophile's nature, and the reaction conditions. thieme-connect.de
Studies on the hydrolysis of triethyl phosphate have provided detailed mechanistic insights. In neutral water, the reaction proceeds via a BAL2 mechanism, involving C-O bond cleavage. cdnsciencepub.com However, in the presence of a strong acid like perchloric acid in a dioxane-water mixture, the mechanism shifts to an AAL2 pathway, though still involving C-O cleavage. cdnsciencepub.com The reactivity of phosphate esters is a complex interplay of factors, with the rates being sensitive to changes in both the nucleophile and the leaving group. rsc.org For instance, the reactions of phosphate monoester dianions with amine nucleophiles are concerted displacement processes, but their reactivity depends strongly on the leaving group and only weakly on the nucleophile's basicity. rsc.orgfrontiersin.org
Future work will likely employ advanced spectroscopic and computational techniques to map transition states and reactive intermediates with greater precision. There is significant interest in exploring the reactivity of these esters in non-traditional media, such as ionic liquids or deep eutectic solvents, which could lead to unprecedented reaction pathways. Furthermore, designing novel phosphonylating agents based on the unique reactivity of these esters for applications in organic synthesis remains a fertile ground for discovery. acs.org
Expansion of Applications in Sustainable Chemistry and Advanced Materials Design
The unique properties of ethyl diphosphate esters are being harnessed in a growing number of applications, particularly in sustainable technologies and advanced materials.
Research Findings: Beyond their role as green solvents, these esters are finding new life in materials science. A significant emerging application is in the energy sector. Triethyl phosphate has been used as an additive in the antisolvent engineering of perovskite solar cells. rsc.org The electron-rich phosphate group in TEP forms a strong chemical bond with the perovskite, passivating defects, while the hydrophobic ethyl groups protect the film from moisture, dramatically enhancing both the efficiency (to 19.6%) and stability of the devices. rsc.org In another sustainable application, TEP has been used to recover valuable cathode materials from lithium-ion battery manufacturing scrap by selectively dissolving the PVDF binder without damaging the active materials. acs.org
Organophosphate esters are also widely used as flame retardants and plasticizers. qiboch.comconnectchemicals.comnih.gov TEP is utilized in flame-retardant composites, intumescent coatings, and various polymers like polyesters and polyurethanes. sigmaaldrich.comforemost-chem.com Upon combustion, phosphorus-based flame retardants can act in both the condensed phase (promoting char formation) and the gas phase (scavenging flame-propagating radicals). mdpi.com
The future will see an expansion into more sophisticated applications. Research is directed towards creating "smart" materials where the phosphate ester moiety can act as a trigger or a responsive element. This includes self-healing polymers, controlled-release systems for agriculture or pharmaceuticals, and advanced electrolytes for next-generation batteries. The intersection of their sustainable profile and functional properties positions these esters as key building blocks for the circular economy.
Interactive Table: Key Applications of Triethyl Phosphate (TEP)
| Application Area | Specific Use | Key Benefit/Finding | Reference(s) |
|---|---|---|---|
| Sustainable Chemistry | Green solvent for peptide synthesis | Replaces toxic solvents like DMF, enables room temp. synthesis | tandfonline.comtandfonline.comresearchgate.net |
| Sustainable Chemistry | Li-ion battery recycling | Dissolves PVDF binder to recover active cathode materials | acs.org |
| Advanced Materials | Perovskite solar cells | Acts as a crystallization aid and humidity stabilizer, boosting efficiency and longevity | rsc.org |
| Advanced Materials | Flame retardants | Used in intumescent coatings and polymers | qiboch.comsigmaaldrich.comforemost-chem.com |
| Industrial Processes | Plasticizer | Increases flexibility and durability of polymers like PVC | qiboch.comactylis.com |
| Industrial Processes | Catalyst | Used in the synthesis of esters and polymers | chemicalbook.comqiboch.comactylis.com |
This table allows for sorting and filtering based on application area and specific use.
Integration of Artificial Intelligence and Machine Learning in Chemical Research and Discovery for Phosphorus Esters
The complexity of chemical space requires powerful tools for efficient exploration and discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies in chemical research, with significant potential for the field of phosphorus esters.
Research Findings: Recent studies have demonstrated the power of ML, particularly recurrent neural networks (RNNs) with attention models, for the de novo design of organophosphorus molecules. arxiv.orgpubpub.orgarxiv.org These models can be trained on large chemical datasets to "learn" the rules of chemical structure and generate novel molecules with desired properties. arxiv.orgresearchgate.net For example, researchers have developed frameworks to predict molecules with specific biological action modes, such as those similar to organophosphorus pesticides but with lower human toxicity. arxiv.orgpubpub.orgresearchgate.net
This approach allows for the rapid, in silico screening of vast numbers of potential candidates, a task that would be impossible through traditional experimental methods. By incorporating domain knowledge, such as quantitative estimates of drug-likeness (QED scores), into the training process, these models can be guided to generate molecules that are not only structurally valid but also have a higher probability of being useful. arxiv.org The goal is to constrain the vast search space of possible molecules to a manageable number of high-potential candidates for synthesis and testing. pubpub.orgarxiv.org
The future of AI in this field is incredibly promising. We can expect the development of more sophisticated models that can predict not only properties but also synthetic accessibility. The integration of AI with automated robotic synthesis platforms could create closed-loop discovery engines, where molecules are designed, synthesized, and tested in a fully autonomous cycle. This will dramatically accelerate the discovery of new phosphorus esters for advanced materials, safer flame retardants, and other high-value applications. arxiv.orgresearchgate.net
Q & A
Q. What are the established synthetic routes for diphosphoric acid, triethyl ester, and how can purity be optimized?
The synthesis typically involves esterification reactions between phosphoric acid derivatives and ethanol. A common method is the reaction of phosphorus pentoxide (P₂O₅) with excess triethyl phosphate under controlled anhydrous conditions . Alternative routes include transesterification using trimethyl phosphate and ethanol in the presence of acidic catalysts. Purity optimization requires fractional distillation under reduced pressure (e.g., 100–120°C at 10 mmHg) and characterization via ³¹P NMR to confirm the absence of mono- or diethyl phosphate byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- ³¹P NMR : To confirm the presence of the diphosphate ester linkage (δ ~ -10 to -20 ppm for P-O-ethyl groups) .
- Mass Spectrometry (EI/ESI) : For molecular ion verification (C₆H₁₆O₇P₂, exact mass 262.1346 g/mol) .
- IR Spectroscopy : Peaks at 1250–1200 cm⁻¹ (P=O stretching) and 1050–950 cm⁻¹ (P-O-C asymmetric stretching) .
- X-ray Crystallography : Resolves bond angles and steric effects in crystalline derivatives .
Q. What are the solubility and stability profiles of this compound under varying conditions?
The compound is hygroscopic and soluble in polar aprotic solvents (e.g., DMSO, acetone) but hydrolyzes rapidly in aqueous acidic or basic media. Stability studies recommend storage under inert gas (N₂/Ar) at -20°C to prevent ester bond cleavage. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?
Discrepancies often arise from hydrolysis products or isotopic patterns. Mitigation strategies include:
- Deuterated Solvent Controls : To rule out moisture-induced degradation during NMR analysis.
- High-Resolution MS (HRMS) : Differentiates between molecular ions and adducts (e.g., [M+Na]⁺ vs. [M+H]⁺).
- Computational Modeling : DFT calculations (e.g., using Gaussian) predict ³¹P NMR shifts and compare them with experimental data .
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?
The ester acts as a phosphorylating agent via a two-step mechanism:
- Nucleophilic Attack : Ethoxide departure forms a metaphosphate intermediate.
- Intermediate Trapping : Nucleophiles (e.g., amines, alcohols) react with the electrophilic phosphorus center. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants dependent on solvent polarity and leaving-group ability .
Q. How does this compound compare to analogous trialkyl phosphates in catalytic applications?
Comparative studies show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
